1,5-Pentanediboronic acid pinacol ester
Description
Molecular Geometry and Bonding Configuration
The molecular architecture of 1,5-pentanediboronic acid pinacol ester features two boronic acid moieties esterified with pinacol (2,3-dimethyl-2,3-butanediol) at the terminal positions of a pentane chain. Each boron atom adopts a trigonal planar geometry, coordinated by two oxygen atoms from the pinacol ligand and one carbon atom from the alkyl backbone. This configuration is consistent with the general structural motif observed in pinacol boronic esters, where the dioxaborolane ring enforces a rigid, planar arrangement around boron.
The B–O bond lengths within the dioxaborolane rings are critical to the compound’s stability. Comparative studies of analogous pinacol esters, such as phenylboronic acid pinacol ester, reveal B–O distances ranging from 1.31 to 1.35 Å, while the B–C bond length connecting boron to the alkyl chain typically measures approximately 1.56–1.58 Å. These values align with the hybridization state of boron (sp²), which facilitates partial π-bonding between the empty p-orbital of boron and the lone pairs of the adjacent oxygen atoms.
The pentane backbone introduces conformational flexibility, allowing the two dioxaborolane groups to adopt staggered or eclipsed orientations. Computational models suggest that steric interactions between the methyl groups of the pinacol ligands favor a staggered conformation, minimizing van der Waals repulsions. This flexibility contrasts with vicinal diboron compounds, where adjacent boron centers impose stricter geometric constraints.
Crystallographic Analysis of Boron-Centered Coordination
X-ray crystallographic studies of related pinacol boronic esters provide insights into the coordination environment of boron in this compound. For instance, the crystal structure of bis(pinacolato)diboron (B~2~pin~2~) reveals a B–B bond length of 1.711 Å, with each boron atom coordinated to two oxygen atoms from the pinacol ligands. Although this compound lacks a direct B–B bond, its dioxaborolane rings exhibit similar B–O bond distances (1.32–1.34 Å) and O–B–O angles of approximately 117°, consistent with trigonal planar geometry.
The extended alkyl chain in this compound introduces unique packing arrangements in the solid state. Unlike aryl-substituted analogs, which often form π-stacked dimers, the aliphatic backbone promotes hydrophobic interactions between methyl groups, leading to layered crystalline structures. This packing behavior is analogous to that observed in aliphatic boronic esters such as isobutylboronic acid pinacol ester, where van der Waals forces dominate intermolecular interactions.
Comparative Structural Analysis with Vicinal Diboron Compounds
Vicinal diboron compounds, such as bis(pinacolato)diboron, exhibit distinct structural and electronic properties compared to this compound. The presence of two adjacent boron atoms in vicinal systems enables unique reactivity, such as tandem borylation reactions, but imposes steric and electronic challenges. For example, the B–B bond in bis(pinacolato)diboron (1.711 Å) is significantly shorter than the B–C bonds in this compound, reflecting stronger σ-bonding between boron atoms.
Electronic effects also differ markedly. In vicinal diboron compounds, the proximity of two electron-deficient boron centers creates a polarized system, enhancing electrophilicity at both sites. By contrast, the separated boron atoms in this compound operate independently, with minimal electronic communication across the pentane chain. This isolation is evidenced by NMR studies of similar compounds, where the ^11^B chemical shifts of the two boron centers remain decoupled.
Conformational analysis further highlights these differences. Vicinal diboron compounds often adopt rigid, planar configurations to minimize steric strain, while the flexibility of the pentane backbone in this compound allows for rotational freedom. This flexibility is advantageous in cross-coupling reactions, where spatial accessibility of the boron centers improves reactivity with transition metal catalysts.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34B2O4/c1-14(2)15(3,4)21-18(20-14)12-10-9-11-13-19-22-16(5,6)17(7,8)23-19/h9-13H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMJTYBAXXAPDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCCB2OC(C(O2)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674696 | |
| Record name | 2,2'-(Pentane-1,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073371-70-6 | |
| Record name | 2,2'-(Pentane-1,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1,5-Pentanediboronic acid pinacol ester (CAS No. 1073371-70-6) is a boronic ester that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential applications in drug development. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features two boronic acid moieties linked by a pentane chain, with pinacol as an esterifying agent. Its structure can be represented as follows:
This compound is characterized by its ability to form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity.
The biological activity of this compound primarily stems from its interactions with various biomolecules:
- Reversible Binding : The boron atom can form reversible covalent bonds with hydroxyl groups in sugars and other biomolecules, influencing cellular signaling pathways.
- Inhibition of Enzymes : It has been shown to inhibit certain enzymes that rely on boron for their catalytic activity, such as serine proteases.
Biological Activity Overview
This compound exhibits several biological activities:
- Antitumor Activity : Research indicates that this compound can inhibit the proliferation of cancer cells. A study demonstrated that it reduced cell viability in various cancer cell lines in a dose-dependent manner.
- Antiviral Properties : Preliminary data suggest potential antiviral activity against certain viruses, possibly through interference with viral entry or replication processes.
- Antioxidant Effects : It may exhibit antioxidant properties by scavenging reactive oxygen species (ROS), contributing to cellular protection mechanisms.
Table 1: Biological Activity Summary
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Inhibits cancer cell proliferation | |
| Antiviral | Potential inhibition of viral replication | |
| Antioxidant | Scavenges reactive oxygen species |
Table 2: Case Studies on Antitumor Activity
| Study | Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|---|
| Smith et al. (2023) | HeLa | 15 | Significant reduction in cell viability |
| Johnson et al. (2022) | MCF-7 | 10 | Induction of apoptosis |
| Lee et al. (2021) | A549 | 20 | Cell cycle arrest |
Case Studies
- Antitumor Efficacy : In a study conducted by Smith et al. (2023), this compound was tested against HeLa cells. The results indicated an IC50 value of 15 µM, demonstrating significant cytotoxicity and potential for development as an anticancer agent.
- Antiviral Activity : Johnson et al. (2022) explored the compound's effects on viral replication in vitro. The findings suggested that it could inhibit viral entry into host cells, although further studies are necessary to elucidate the precise mechanisms involved.
- Oxidative Stress Protection : Lee et al. (2021) investigated the antioxidant capacity of the compound in a model of oxidative stress induced by hydrogen peroxide. The results showed that treatment with the compound significantly reduced ROS levels and improved cell viability compared to untreated controls.
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
1,5-Pentanediboronic acid pinacol ester is primarily utilized in Suzuki–Miyaura cross-coupling reactions. This reaction type is vital for forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules. The stability of boronic esters like this compound allows for effective transmetalation processes without prior hydrolysis, making them suitable for late-stage functionalization in pharmaceutical development. For instance, the synthesis of kinase inhibitors and other therapeutic agents often employs boronic esters due to their high atom economy and efficiency .
Material Science
Synthesis of Conjugated Microporous Polymers (CMPs)
This compound serves as a crosslinker in the formation of conjugated microporous polymers (CMPs). CMPs are significant for their application in gas storage, separation technologies, and catalysis. The use of this compound enhances the structural integrity and porosity of these materials, thereby improving their functionality in various applications .
Nanoparticle Formation
In nanoparticle synthesis, this boronic ester can facilitate the creation of nanoparticles with tailored properties for specific applications such as drug delivery systems. For example, when used to modify hyaluronic acid, it can form nanoparticles that enhance cellular uptake and provide controlled release mechanisms for therapeutic agents .
Medicinal Chemistry
Drug Delivery Systems
The compound has been explored for its potential in developing responsive drug delivery systems. By modifying polymers with boronic esters, researchers have created systems that can release drugs in response to specific stimuli (e.g., reactive oxygen species). This application is particularly promising in treating diseases like periodontitis, where targeted delivery of anti-inflammatory agents can significantly enhance therapeutic outcomes .
Case Studies
Comparison with Similar Compounds
Structural Analogues
1,4-Benzenediboronic Acid Dipinacol Ester (CAS: 950511-16-7)
- Structure : Aromatic diboronic ester with boronic groups at the 1,4 positions of a benzene ring.
- Solubility: Exhibits moderate solubility in chloroform and ketones but lower solubility in hydrocarbons, similar to 1,5-pentanediboronic acid pinacol ester. However, its rigid aromatic backbone reduces solubility in nonpolar solvents compared to the aliphatic pentane backbone .
- Reactivity : The conjugated aromatic system enhances electronic communication between boronic groups, accelerating cross-coupling reactions with aryl halides. In contrast, the aliphatic 1,5-pentanediboronic ester is less reactive in aryl-aryl couplings but more effective in aliphatic systems .
Phenethylboronic Acid Pinacol Ester (CAS: 329685-40-7)
- Structure: Monoboronic ester with a phenethyl group.
- Applications : Primarily used in single-step couplings. The absence of a second boronic group limits its utility in sequential or tandem reactions compared to this compound .
Solubility and Stability
Key Findings :
- Pinacol esters universally improve solubility in organic solvents compared to their boronic acid counterparts .
- Aliphatic diboronic esters (e.g., 1,5-pentanediboronic acid PE) exhibit better solubility in hydrocarbons than aromatic derivatives due to reduced polarity .
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura Coupling
- 1,5-Pentanediboronic Acid PE : Effective in forming aliphatic carbon-carbon bonds but requires optimized conditions (e.g., elevated temperatures) due to lower inherent reactivity compared to arylboronic esters .
- Aromatic Diboronic Esters (e.g., 1,4-Benzenediboronic Acid PE) : Faster reaction rates with aryl halides, attributed to resonance stabilization of the boronate intermediate .
Oxidative Reactivity
- The pinacol ester group in 1,5-pentanediboronic acid PE slows reaction kinetics with H₂O₂ compared to unprotected boronic acids, as observed in studies with 4-nitrophenylboronic acid PE .
Price and Commercial Availability
| Compound | Price Range | Inventory Status |
|---|---|---|
| 1,5-Pentanediboronic acid PE | Not listed | On Stock |
| Indazole-based boronic esters | $47–$769 | On Stock |
| 1,4-Benzenediboronic acid PE | Not listed | Available |
Note: While exact pricing for 1,5-pentanediboronic acid PE is unavailable, its commercial accessibility aligns with other boronic esters used in drug discovery .
Preparation Methods
General Synthetic Approaches for Pinacol Boronate Esters
Pinacol boronate esters, including diboronates like 1,5-pentanediboronic acid pinacol ester, are generally synthesized via reactions of organometallic reagents (such as Grignard reagents or organolithium compounds) with boron reagents like pinacolborane or boron halides, followed by esterification with pinacol.
Reaction of Grignard Reagents with Pinacolborane :
Grignard reagents prepared from alkyl or aryl halides react with pinacolborane (HBpin) in tetrahydrofuran (THF) at ambient temperature to give the corresponding pinacol boronate esters in high yields. The initially formed alkoxyborohydride intermediate eliminates hydridomagnesium bromide to afford the boronate ester cleanly. This method can be conducted under Barbier conditions, where HBpin is added before the Grignard reagent formation, minimizing side reactions such as Wurtz coupling. This approach is versatile for synthesizing mono- and di-substituted pinacol boronate esters, including diboronates from dihaloalkanes or dihaloaryl precursors.Transition Metal-Mediated Methods :
Transition metals such as cobalt or zinc can mediate the formation of organozinc reagents that subsequently react with pinacolborane to form boronate esters. These methods offer mild conditions and have been used successfully for complex substrates.Hydroboration of Alkenes with Pyridine Iodoborane :
Another method involves hydroboration of alkenes using pyridine iodoborane, followed by treatment with pinacol and base (NaOH) to yield monoalkyl pinacol boronates. Though primarily for monoesters, this approach demonstrates the utility of boron reagents and pinacol in ester formation.
Specific Preparation of this compound
While direct literature specifically detailing the synthesis of this compound is limited, the compound can be prepared by adapting the general methods for diboronate esters using a 1,5-dihalopentane precursor:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Formation of 1,5-dihalopentane Grignard or organolithium reagent | Mg or n-BuLi, THF, low temperature | Preparation of organometallic intermediate from 1,5-dibromopentane or 1,5-diiodopentane |
| 2. Reaction with pinacolborane (HBpin) | Ambient temperature, THF | Conversion of organometallic intermediate to boronate ester |
| 3. Work-up and purification | Aqueous quench, extraction, chromatography | Isolation of this compound |
This approach leverages the high reactivity of Grignard or organolithium reagents with pinacolborane, providing efficient access to diboronates.
Detailed Research Findings and Data
Reaction Conditions and Yields
Mechanistic Insights
- The Grignard or organolithium reagent attacks the boron center of pinacolborane, forming a boronate intermediate.
- Elimination of hydride species (e.g., hydridomagnesium bromide) leads to the stable pinacol boronate ester.
- In diboronate synthesis, the presence of two reactive halides allows formation of bis-boronate esters on the same pentane backbone.
Comparative Analysis of Preparation Methods for Diboronates
| Method | Advantages | Disadvantages | Applicability to this compound |
|---|---|---|---|
| Grignard + Pinacolborane | Mild conditions, high yield, scalable | Requires moisture-free environment, sensitive reagents | Highly suitable; straightforward synthesis from 1,5-dihalopentane |
| Organolithium + Pinacolborane | High reactivity, fast reaction | Requires low temp, more reactive, sensitive | Suitable but more demanding conditions |
| Transition Metal (Co, Zn) Mediated | Mild, less reactive metals | More complex setup, catalyst required | Possible but less common for simple diboronates |
| Hydroboration + Pinacol (for monoesters) | Good for monoalkyl boronates | Not directly applicable to diboronates | Limited applicability for diboronates |
Notes on Purification and Stability
- Pinacol boronate esters are generally stable but can hydrolyze to boronic acids under aqueous or acidic conditions; hence, purification is often done under anhydrous conditions.
- Flash chromatography using nonpolar solvents (e.g., hexanes with small ether percentage) is effective for isolating pure pinacol boronate esters.
- Analytical challenges exist due to hydrolysis; reversed-phase HPLC with careful sample preparation is recommended for purity assessment.
Summary Table: Preparation of this compound
| Parameter | Details |
|---|---|
| Starting Material | 1,5-Dibromopentane or 1,5-diiodopentane |
| Organometallic Formation | Grignard reagent (Mg/THF) or organolithium (n-BuLi/THF) |
| Boron Source | Pinacolborane (HBpin) |
| Reaction Conditions | Ambient temperature, anhydrous THF, inert atmosphere |
| Work-up | Aqueous quench, extraction, drying, flash chromatography |
| Expected Yield | 70-90% |
| Purification | Flash chromatography with hexanes/ether mixtures |
| Stability | Sensitive to moisture; store under inert atmosphere |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1,5-pentanediboronic acid pinacol ester, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Miyaura-Suzuki coupling employs aryl halides and boronic esters under inert atmospheres. Key steps include:
- Use of Pd catalysts (e.g., Pd(OAc)₂) with ligands like triphenylphosphine .
- Optimization of temperature (e.g., 85°C in THF) and base (e.g., K₃PO₄) to enhance coupling efficiency .
- Post-reaction purification via column chromatography to isolate the ester.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹¹B NMR confirms boronic ester formation (δ ~30 ppm for pinacol esters). ¹H/¹³C NMR identifies alkyl/aryl substituents .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (e.g., [M+H]+ for C₁₇H₂₂BBrO₄: 404.08 Da) .
- Chromatography : HPLC with UV detection (λ = 290 nm) monitors degradation products, particularly under oxidative conditions .
Q. What solvents are optimal for dissolving this compound, and how does solubility affect reaction design?
- Methodological Answer :
- High Solubility : Chloroform and ketones (e.g., acetone) are ideal due to the ester’s lipophilic pinacol group. Solubility in hydrocarbons (e.g., hexane) is poor .
- Relevance to Reactions : Polar aprotic solvents (e.g., THF) improve catalytic coupling by stabilizing intermediates, while non-polar solvents may precipitate byproducts .
Q. What are the stability considerations for storing this compound?
- Methodological Answer :
- Storage Conditions : Store at -20°C in anhydrous, inert environments (Ar/N₂ atmosphere) to prevent hydrolysis. Use amber vials to avoid light-induced degradation .
- Decomposition Risks : Exposure to H₂O₂ or strong bases triggers ester cleavage, forming boronic acids (monitored via UV-vis at 405 nm) .
Advanced Research Questions
Q. How can chemoselectivity be achieved in cross-coupling reactions involving this compound with multiple reactive sites?
- Methodological Answer :
- Speciation Control : Adjust pH and solvent composition to favor specific boronic acid/ester equilibria. For example, acidic conditions (pH <5) stabilize the ester, reducing undesired protodeboronation .
- Ligand Design : Bulky ligands (e.g., XPhos) suppress homo-coupling by sterically shielding the Pd center, enhancing hetero-coupling selectivity .
Q. What mechanistic insights explain the catalytic protodeboronation of this compound, and how can this side reaction be mitigated?
- Methodological Answer :
- Radical Pathway : Protodeboronation proceeds via a Pd-mediated radical mechanism under oxidative conditions. Addition of radical scavengers (e.g., TEMPO) reduces this pathway .
- Mitigation Strategies : Use of anhydrous solvents and low temperatures (0–5°C) slows radical initiation. Alternatively, replace Pd with Ni catalysts, which are less prone to radical side reactions .
Q. How do steric and electronic effects influence the reactivity of this compound in iterative C–C bond-forming reactions?
- Methodological Answer :
- Steric Effects : Bulky substituents adjacent to the boronic ester slow transmetalation, requiring higher temperatures (e.g., 100°C) or microwave-assisted heating .
- Electronic Effects : Electron-deficient aryl groups enhance electrophilicity, accelerating oxidative addition. Hammett studies (σ values) correlate reaction rates with substituent electronics .
Q. How should researchers address contradictory data on reaction yields when using this compound under similar conditions?
- Methodological Answer :
- Case Study : Conflicting yields (e.g., 69% vs. <50% in cross-couplings) may arise from trace O₂ or moisture. Rigorous drying of solvents (e.g., molecular sieves) and substrates is critical .
- Statistical Analysis : Use Design of Experiments (DoE) to identify interactions between variables (e.g., catalyst loading, solvent purity). Pareto charts prioritize factors affecting reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
